Cas no 1213645-33-0 ((2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol)

(2R)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a stereospecific (R)-configuration, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups on the same carbon enhances its utility as a versatile building block in medicinal chemistry, particularly for the development of bioactive molecules. The 3-chloro-4-methylphenyl moiety contributes to its structural uniqueness, enabling selective reactivity in cross-coupling or substitution reactions. High enantiomeric purity ensures consistent performance in stereoselective transformations. This compound is commonly employed in the synthesis of chiral ligands, catalysts, and small-molecule APIs, offering precise control over stereochemistry in complex synthetic pathways.
(2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol structure
1213645-33-0 structure
Product Name:(2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
CAS No:1213645-33-0
MF:C9H12ClNO
MW:185.650681495667
MDL:MFCD09415623
CID:5592368
PubChem ID:66513700
Update Time:2025-05-24

(2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-AMINO-2-(3-CHLORO-4-METHYLPHENYL)ETHAN-1-OL
    • (r)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
    • Benzeneethanol, β-amino-3-chloro-4-methyl-, (βR)-
    • EN300-1968664
    • 1213645-33-0
    • CS-0353040
    • AKOS015928002
    • (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
    • MDL: MFCD09415623
    • Inchi: 1S/C9H12ClNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1
    • InChI Key: CVZQAXGCNWNQJE-VIFPVBQESA-N
    • SMILES: C(O)[C@H](N)C1=CC=C(C)C(Cl)=C1

Computed Properties

  • Exact Mass: 185.0607417g/mol
  • Monoisotopic Mass: 185.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.218±0.06 g/cm3(Predicted)
  • Boiling Point: 332.8±37.0 °C(Predicted)
  • pka: 12.40±0.10(Predicted)

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(2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol Related Literature

Additional information on (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol

Comprehensive Analysis of (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol (CAS No. 1213645-33-0)

The compound (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol, identified by its CAS No. 1213645-33-0, is a chiral amino alcohol derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3-chloro-4-methylphenyl moiety and the (2R)-stereochemistry, make it a valuable intermediate for drug discovery and development. Researchers are increasingly focusing on this compound due to its role in synthesizing targeted therapies, particularly in the fields of oncology and neurology.

One of the most searched questions related to (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is its synthetic applications and biological activity. Recent studies highlight its utility in designing enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine. The compound's chiral purity is critical for ensuring efficacy in asymmetric synthesis, a topic frequently explored in academic forums and patent literature.

From an industrial perspective, CAS No. 1213645-33-0 is gaining attention for its scalability in green chemistry processes. With sustainability becoming a priority, manufacturers are optimizing routes to produce this compound using catalytic methods and renewable feedstocks. This aligns with the broader trend of reducing environmental impact in fine chemical production, a hot topic in pharmaceutical innovation.

Another area of interest is the compound's physicochemical properties, such as solubility and stability under various conditions. These parameters are crucial for formulation scientists working on drug delivery systems. Searches for "amino alcohol derivatives solubility" or "chiral building blocks for APIs" often lead to discussions about (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol, reflecting its relevance in modern pharmacotherapy.

In analytical chemistry, advanced techniques like HPLC and chiral chromatography are employed to characterize CAS No. 1213645-33-0. The demand for high-purity standards has spurred innovations in quality control protocols, a subject frequently queried by quality assurance professionals. Additionally, computational modeling studies explore its molecular interactions, addressing popular search terms like "structure-activity relationship of amino alcohols."

The compound's nomenclature often triggers searches for "IUPAC name of 1213645-33-0" or "3-chloro-4-methylphenyl ethanolamine derivatives." Clarifying these terms enhances accessibility for non-specialist audiences while maintaining technical rigor. Furthermore, its potential as a biocatalyst substrate connects it to trending topics in biocatalysis and enzyme engineering.

In summary, (2R)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol represents a multifaceted compound bridging synthetic chemistry and life sciences. Its CAS No. 1213645-33-0 serves as a key identifier for researchers exploring its applications in drug development, sustainable manufacturing, and molecular design. As interdisciplinary research expands, this compound will likely remain at the forefront of scientific inquiry.

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